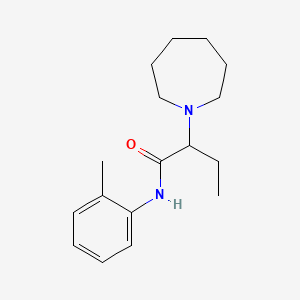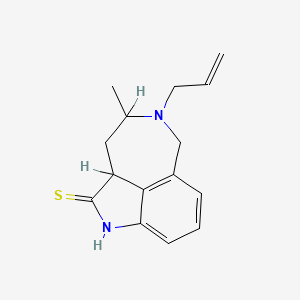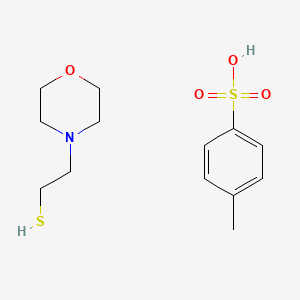
4-Morpholineethanethiol, 4-methylbenzenesulfonate (salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Morpholineethanethiol, 4-methylbenzenesulfonate (salt) is a chemical compound that combines the properties of morpholine, ethanethiol, and methylbenzenesulfonate
Preparation Methods
The synthesis of 4-Morpholineethanethiol, 4-methylbenzenesulfonate (salt) typically involves the reaction of morpholineethanethiol with methylbenzenesulfonic acid. The reaction conditions often include the use of solvents and catalysts to facilitate the formation of the desired salt. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-Morpholineethanethiol, 4-methylbenzenesulfonate (salt) can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form simpler thiol derivatives.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions, leading to the formation of different sulfonate derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Morpholineethanethiol, 4-methylbenzenesulfonate (salt) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonate esters and other derivatives.
Biology: The compound can be used in biochemical studies to investigate the interactions of sulfonate groups with biological molecules.
Industry: Used in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism by which 4-Morpholineethanethiol, 4-methylbenzenesulfonate (salt) exerts its effects involves the interaction of its functional groups with molecular targets. The thiol group can form covalent bonds with proteins and enzymes, affecting their activity. The sulfonate group can interact with positively charged sites on molecules, influencing their behavior and function. These interactions can modulate various biochemical pathways and processes .
Comparison with Similar Compounds
Similar compounds to 4-Morpholineethanethiol, 4-methylbenzenesulfonate (salt) include:
4-Methylbenzenethiol: Shares the methylbenzenesulfonate group but lacks the morpholineethanethiol component.
Morpholineethanethiol: Contains the morpholine and ethanethiol groups but lacks the sulfonate group.
Sorafenib tosylate: A compound with a similar sulfonate group used in pharmaceutical applications.
The uniqueness of 4-Morpholineethanethiol, 4-methylbenzenesulfonate (salt) lies in its combination of functional groups, which provides a distinct set of chemical and biological properties.
Properties
CAS No. |
72361-43-4 |
|---|---|
Molecular Formula |
C13H21NO4S2 |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
4-methylbenzenesulfonic acid;2-morpholin-4-ylethanethiol |
InChI |
InChI=1S/C7H8O3S.C6H13NOS/c1-6-2-4-7(5-3-6)11(8,9)10;9-6-3-7-1-4-8-5-2-7/h2-5H,1H3,(H,8,9,10);9H,1-6H2 |
InChI Key |
HLVPNCBGGILEDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1COCCN1CCS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


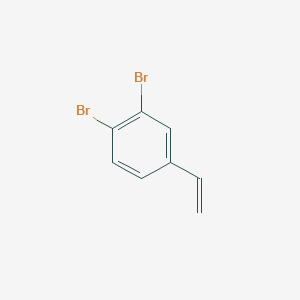

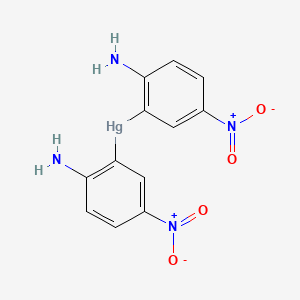

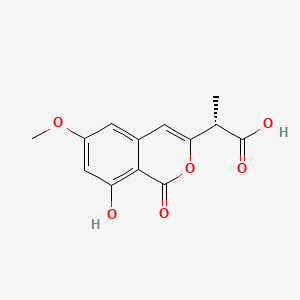

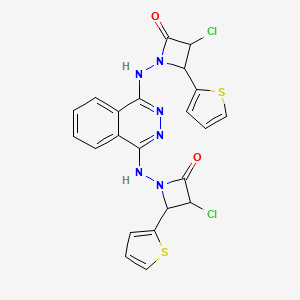
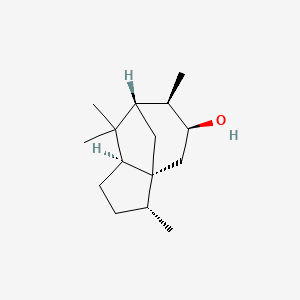


![2-[[(1R,5S)-6,6-dimethyl-3-bicyclo[3.1.0]hexanyl]methoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12731605.png)
